2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol
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Overview
Description
2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol is a heterocyclic compound that features a thiazolidine ring attached to a phenol group
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have a broad range of biological activities . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Mode of Action
Thiazolidine motifs, which are part of this compound, are known to interact with various biological targets due to the presence of sulfur, which enhances their pharmacological properties .
Biochemical Pathways
Compounds containing thiazolidine motifs are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Result of Action
Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol typically involves the reaction of 2-methoxyphenol with a thiazolidine derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the thiazolidine ring is introduced to the phenol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazolidine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring or the thiazolidine ring.
Scientific Research Applications
2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(1,3-thiazolidin-2-yl)aniline
- 2-Methoxy-5-(1,3-thiazolidin-2-yl)benzaldehyde
- 2-Methoxy-5-(1,3-thiazolidin-2-yl)benzoic acid
Uniqueness
2-Methoxy-5-(1,3-thiazolidin-2-yl)phenol is unique due to the presence of both a methoxy group and a thiazolidine ring attached to a phenol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-5-(1,3-thiazolidin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-9-3-2-7(6-8(9)12)10-11-4-5-14-10/h2-3,6,10-12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSCYIGDTXBNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NCCS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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